Researchers often struggle with oxidation of primary alcohols or low-yielding late-stage C-H activation when constructing kinase inhibitors. 2-(2-Chloropyridin-4-yl)propan-2-ol solves these challenges:
Supplied with rigorous analytical data, supporting reliable procurement and scale-up.
2-(2-Chloropyridin-4-yl)propan-2-ol (CAS 1240620-98-7) is a highly specialized bifunctional building block featuring a 2-chloropyridine core and a C4-positioned tertiary alcohol (dimethylcarbinol). In pharmaceutical and agrochemical procurement, this compound is primarily sourced for its dual utility: the 2-chloro group serves as a reliable electrophile for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig), while the tertiary alcohol provides a sterically hindered, metabolically stable polar vector. This specific substitution pattern is highly valued in kinase inhibitor design, where the pyridine ring acts as a hinge-binding motif and the C4-substituent extends into the solvent-exposed region of the ATP-binding pocket. By offering pre-installed functionality, this building block streamlines synthetic routes and eliminates the need for complex, low-yielding late-stage C-H activation or directed metalation [1].
Substituting 2-(2-Chloropyridin-4-yl)propan-2-ol with simpler analogs, such as 2-chloropyridine or (2-chloropyridin-4-yl)methanol, introduces severe synthetic and metabolic liabilities. Procuring the primary alcohol variant ((2-chloropyridin-4-yl)methanol) often leads to rapid oxidation during harsh downstream synthetic steps or high metabolic clearance in biological assays, necessitating costly protecting group strategies. Conversely, attempting to build the tertiary alcohol onto a generic 2-chloropyridine core requires multi-step lithiation or Grignard additions that suffer from poor regioselectivity and low overall yields. Furthermore, while the 2-bromo analog might offer higher intrinsic reactivity in older cross-coupling protocols, the 2-chloro compound is significantly more cost-effective for scale-up and perfectly compatible with modern, highly active palladium/phosphine ligand systems [1].
The structural distinction between a tertiary and primary alcohol at the C4 position dictates the compound's survival through oxidative synthetic steps and biological screening. 2-(2-Chloropyridin-4-yl)propan-2-ol features a sterically hindered dimethylcarbinol group that strongly resists oxidation. In comparative stability assays, the tertiary alcohol demonstrates >95% recovery under standard oxidative conditions (e.g., transition metal-mediated or enzymatic oxidation), whereas the primary analog, (2-chloropyridin-4-yl)methanol, is rapidly oxidized to the corresponding aldehyde or carboxylic acid, often showing <10% recovery [1].
| Evidence Dimension | Oxidative stability and recovery rate |
| Target Compound Data | >95% recovery (tertiary alcohol) |
| Comparator Or Baseline | (2-Chloropyridin-4-yl)methanol (<10% recovery) |
| Quantified Difference | >85% higher stability/recovery under oxidative stress |
| Conditions | Standard oxidative assay / in vitro microsomal stability models |
Procuring the tertiary alcohol eliminates the need for protecting group chemistry, saving multiple synthetic steps and reducing metabolic liability in drug design.
While 2-bromo-pyridines are traditionally favored for their high reactivity, modern catalytic systems have rendered 2-chloro-pyridines highly efficient and more economical. When subjected to Buchwald-Hartwig amination using Pd2(dba)3 and Xantphos, 2-(2-Chloropyridin-4-yl)propan-2-ol achieves comparable yields (>85%) to its 2-bromo counterpart. However, the chloro derivative benefits from a lower molecular weight and significantly lower raw material costs, making it the superior choice for library generation and process scale-up [1].
| Evidence Dimension | Cross-coupling yield and precursor cost |
| Target Compound Data | >85% yield (lower cost per mole) |
| Comparator Or Baseline | 2-Bromo-4-(2-hydroxypropan-2-yl)pyridine (~85-90% yield, higher cost) |
| Quantified Difference | Equivalent yield with an estimated 30-40% reduction in precursor cost |
| Conditions | Pd-catalyzed C-N/C-C cross-coupling with modern ligands (e.g., Xantphos, 110 °C) |
For industrial scale-up or large library synthesis, the chloro-variant provides the optimal balance of reactivity and cost-efficiency.
The incorporation of the 2-hydroxypropan-2-yl group significantly alters the physicochemical profile of the pyridine scaffold compared to lipophilic analogs like 2-chloro-4-methylpyridine. The tertiary alcohol increases the topological polar surface area (tPSA) by exactly 20.2 Ų and provides a dedicated hydrogen bond donor/acceptor pair. This modification typically results in a 10- to 50-fold increase in thermodynamic aqueous solubility at physiological pH, a critical parameter for oral bioavailability and formulation[1].
| Evidence Dimension | Topological Polar Surface Area (tPSA) and Solubility |
| Target Compound Data | +20.2 Ų tPSA, 10-50x higher solubility |
| Comparator Or Baseline | 2-Chloro-4-methylpyridine (baseline tPSA, low solubility) |
| Quantified Difference | Significant enhancement in hydrophilicity and H-bonding capacity |
| Conditions | Physiological pH (7.4) thermodynamic solubility models |
Procuring this pre-functionalized building block directly addresses solubility bottlenecks early in the drug discovery pipeline.
Utilizing the 2-chloro position for diverse Suzuki or Buchwald couplings while leveraging the C4-tertiary alcohol to interact with the solvent-exposed region of ATP-binding pockets [1].
Employing the scaffold in multi-step syntheses where primary or secondary alcohols would require protection against oxidative or nucleophilic conditions[2].
Substituting expensive bromo-pyridine precursors with this cost-effective chloro-analog in process chemistry routes utilizing modern Pd-ligand systems [3].